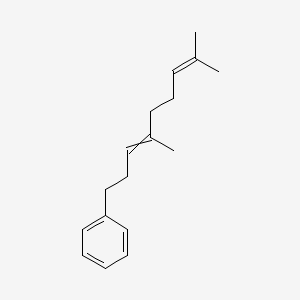
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- is a chemical compound with the molecular formula C8H6Cl3NO3S It is known for its unique structure, which includes a trichloroacetamide group and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- typically involves the reaction of trichloroacetyl chloride with phenylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications.
化学反应分析
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and phenylsulfonamide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- can be formed.
Oxidation Products: Oxidation of the phenylsulfonyl group can lead to the formation of sulfonic acids.
Hydrolysis Products: Hydrolysis yields trichloroacetic acid and phenylsulfonamide as major products.
科学研究应用
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trichloroacetamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenylsulfonyl group can modulate the compound’s reactivity and influence its interaction with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-: Similar structure but with a methyl group on the phenyl ring.
Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-: Contains a methoxy group on the phenyl ring.
Acetamide, 2,2,2-trichloro-N-(phenylmethyl)-: Features a benzyl group instead of a phenylsulfonyl group.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(phenylsulfonyl)- is unique due to the presence of both trichloroacetamide and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
17811-64-2 |
|---|---|
分子式 |
C8H6Cl3NO3S |
分子量 |
302.6 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C8H6Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI 键 |
USUNCPZAQBCWIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
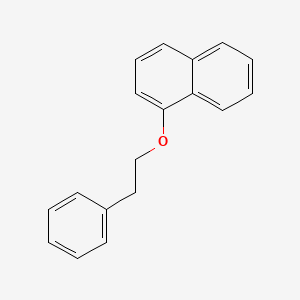



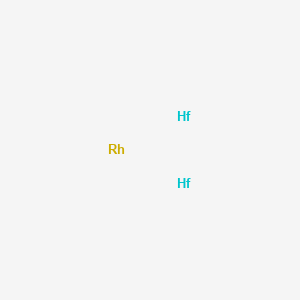
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
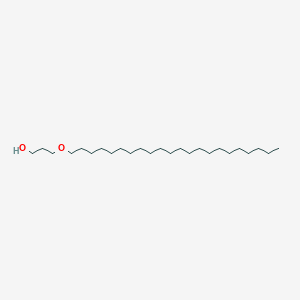
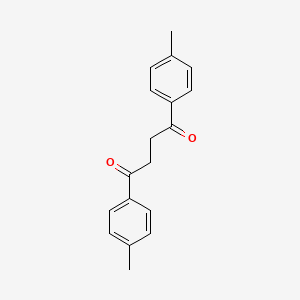
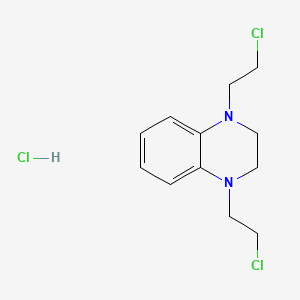
![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
